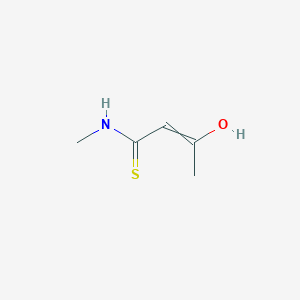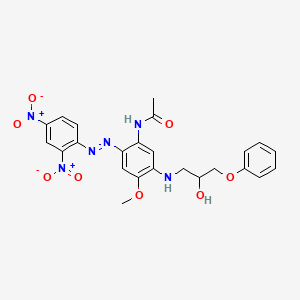
Potassium hydroxymethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium hydroxymethylbenzenesulfonate is an organic compound with the molecular formula C7H7KO4S. It is a potassium salt of hydroxymethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Potassium hydroxymethylbenzenesulfonate can be synthesized through the sulfonation of hydroxymethylbenzene (toluene) followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Hydroxymethylbenzene is reacted with sulfuric acid to form hydroxymethylbenzenesulfonic acid.
Neutralization: The resulting hydroxymethylbenzenesulfonic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where hydroxymethylbenzene is continuously fed and reacted with sulfuric acid. The neutralization step is carried out in large neutralization tanks with controlled addition of potassium hydroxide to ensure complete reaction and high purity of the final product.
化学反应分析
Types of Reactions
Potassium hydroxymethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form hydroxymethylbenzene.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxymethylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Potassium hydroxymethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of potassium hydroxymethylbenzenesulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH levels in biochemical reactions. It can also interact with enzymes and proteins, affecting their activity and stability.
相似化合物的比较
Similar Compounds
- Potassium benzenesulfonate
- Sodium hydroxymethylbenzenesulfonate
- Potassium toluenesulfonate
Uniqueness
Potassium hydroxymethylbenzenesulfonate is unique due to its specific hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This makes it particularly useful in applications where specific reactivity and solubility are required.
属性
| 84878-40-0 | |
分子式 |
C7H7KO4S |
分子量 |
226.29 g/mol |
IUPAC 名称 |
potassium;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.K/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI 键 |
QEKLWNXYICEHQO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





